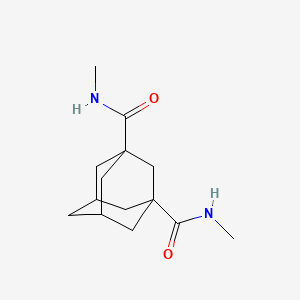
3,5-dimethyl-1-(2-methylbenzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-1-(2-methylbenzoyl)piperidine, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMP is a piperidine derivative that is commonly used as a building block in the synthesis of various organic compounds.
Mechanism of Action
The exact mechanism of action of 3,5-dimethyl-1-(2-methylbenzoyl)piperidine is not fully understood. However, studies suggest that 3,5-dimethyl-1-(2-methylbenzoyl)piperidine may exert its pharmacological effects through the modulation of various neurotransmitter systems, including the opioid, serotonin, and adrenergic systems. 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been shown to bind to the mu-opioid receptor and exhibit agonist activity, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been shown to exhibit various biochemical and physiological effects. In animal studies, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been shown to reduce pain sensitivity, decrease inflammation, and prevent seizures. Additionally, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
3,5-dimethyl-1-(2-methylbenzoyl)piperidine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has a high purity and stability, which makes it a reliable and consistent reagent for use in experiments. However, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has some limitations, including its low solubility in water and its potential to form insoluble precipitates in certain reaction conditions.
Future Directions
There are several future directions for the research and development of 3,5-dimethyl-1-(2-methylbenzoyl)piperidine. One potential area of research is the development of new 3,5-dimethyl-1-(2-methylbenzoyl)piperidine derivatives with improved pharmacological properties. Additionally, the potential use of 3,5-dimethyl-1-(2-methylbenzoyl)piperidine as a precursor in the synthesis of new bioactive compounds should be explored. Finally, the mechanism of action of 3,5-dimethyl-1-(2-methylbenzoyl)piperidine should be further elucidated to better understand its pharmacological effects and potential therapeutic applications.
Conclusion:
In conclusion, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine is a piperidine derivative that has gained significant attention in scientific research due to its unique properties. 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been shown to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. Additionally, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been used as a precursor in the synthesis of various bioactive compounds, including piperidine alkaloids and opioid receptor ligands. While there are limitations to the use of 3,5-dimethyl-1-(2-methylbenzoyl)piperidine in lab experiments, its potential as a therapeutic agent and precursor for new drug development warrants further research.
Synthesis Methods
3,5-dimethyl-1-(2-methylbenzoyl)piperidine can be synthesized through the reaction of 2-methylbenzoyl chloride with piperidine in the presence of a base. The reaction yields 3,5-dimethyl-1-(2-methylbenzoyl)piperidine as a white crystalline solid with a melting point of 85-87°C. The purity of 3,5-dimethyl-1-(2-methylbenzoyl)piperidine can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.
Scientific Research Applications
3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been shown to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. Additionally, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been used as a precursor in the synthesis of various bioactive compounds, including piperidine alkaloids and opioid receptor ligands.
properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11-8-12(2)10-16(9-11)15(17)14-7-5-4-6-13(14)3/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZTUIRGKSHRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidino)(2-methylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]butanamide](/img/structure/B4967723.png)
![4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B4967740.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4967774.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4967787.png)

![5-bromo-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4967807.png)

![9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide](/img/structure/B4967812.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B4967835.png)


![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4967842.png)